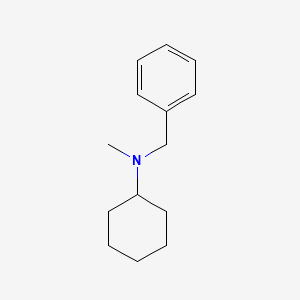
N-benzyl-N-methylcyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-methylcyclohexanamine is an organic compound with the molecular formula C14H22N2. It is also known as 2-amino-N-cyclohexyl-N-methylbenzylamine. This compound is characterized by the presence of a benzenemethanamine core with cyclohexyl and methyl substituents on the nitrogen atom. It is a colorless to pale yellow liquid that is soluble in organic solvents but has limited solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-N-methylcyclohexanamine can be synthesized through the reaction of benzenemethanamine with cyclohexylamine and formaldehyde under acidic conditions. The reaction typically involves the formation of an imine intermediate, which is subsequently reduced to the desired amine product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitrobenzenemethanamine, sulfonylbenzenemethanamine, or halogenated benzenemethanamine derivatives.
Scientific Research Applications
N-benzyl-N-methylcyclohexanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-benzyl-N-methylcyclohexanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, N-methyl-: Similar structure but lacks the cyclohexyl group.
Benzenemethanamine, N-cyclohexyl-: Similar structure but lacks the methyl group.
N-Cyclohexyl Methylone: A novel stimulant with a different core structure but shares the cyclohexyl and methyl substituents
Uniqueness
N-benzyl-N-methylcyclohexanamine is unique due to the presence of both cyclohexyl and methyl groups on the nitrogen atom, which imparts distinct chemical and biological properties. This dual substitution enhances its solubility in organic solvents and its potential interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
57412-26-7 |
|---|---|
Molecular Formula |
C14H21N |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
N-benzyl-N-methylcyclohexanamine |
InChI |
InChI=1S/C14H21N/c1-15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3 |
InChI Key |
RKQRSFQOPXPOEC-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C2CCCCC2 |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCCCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














